molecular formula C₄₀H₄₂N₄O₁₀S B1662780 Ecteinascidin 770 CAS No. 114899-80-8

Ecteinascidin 770

Cat. No. B1662780
M. Wt: 770.8 g/mol
InChI Key: BGFXHQYUWCGGLL-QWIBJBKUSA-N
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Description

Ecteinascidin 770 (ET-770) is a 1,2,3,4-tetrahydroisoquinoline alkaloid with potent anti-cancer activities . It inhibits U373MG cells with an IC50 of 4.83 nM . It’s used for research purposes only .


Synthesis Analysis

The synthesis of an advanced ABCDE ring system (24c) having characteristic substituents in both benzene rings of ecteinascidin marine natural products is described based on model studies . The development of a short-step synthesis of ecteinascidin 770 (1b) has been reported, which includes the preparation of the tricyclic lactam intermediate (2) and the practical synthesis of the ABC ring model compound 3 .


Molecular Structure Analysis

Ecteinascidin 770 contains three tetrahydroisoquinoline (THIQ) units A, B, and C . The connection between the fully functionalized THIQ units A and B forms a rigid pentacyclic core .


Chemical Reactions Analysis

The reactions were performed according to the protocol of the GTPase assay kit from Innova Biosciences, Inc . Briefly, purified EcFtsZ protein (4 μM) was mixed with ET770 (0-1,000 μM) in the ratio of 1:1 and placed at 37°C for 30 minutes .


Physical And Chemical Properties Analysis

Ecteinascidin 770 has a molecular weight of 770.85 and a formula of C40H42N4O10S . It appears as a solid, white to off-white in color .

Scientific Research Applications

Antitumor Activity

Ecteinascidin 770 (ET-770) has been studied for its antitumor properties. A study found that ET-770 isolated from the tunicate Ecteinascidia thurstoni enhances the anoikis response of human lung cancer cells. This sensitization occurs through the activation of the p53 protein, leading to alterations in apoptosis-related proteins like MCL1 and BAX. These findings suggest potential therapeutic applications of ET-770 in cancer treatment (Powan, Saito, Suwanborirux, & Chanvorachote, 2013).

Synthetic and Chemical Studies

Several studies have focused on the synthesis and chemical modifications of ET-770. For instance, research on the preparation of 2'-N-acyl derivatives of ET-770 showed that certain derivatives, such as benzoyl amide and nitrogen-containing heterocyclic derivatives, exhibited higher cytotoxicity compared to ET-770. This indicates the potential for developing more effective analogs of ET-770 for therapeutic purposes (Saktrakulkla et al., 2011).

Molecular Interactions and Mechanisms

A study investigating the cytotoxic mechanism of ET-770 found that it sensitizes cancer cells by interacting with specific DNA sequences. This interaction involves alkylation in the DNA minor groove, which leads to structural changes in the DNA. Understanding these molecular interactions provides insights into the drug's mechanism of action and its potential applications in targeted cancer therapies (Toyoshima et al., 2016).

Future Directions

The development of Ecteinascidin 770 for therapeutic use is warranted . The strategies for achieving anti-metastasis have received increased research interest and clinical attention . The anoikis-sensitizing effect of Ecteinascidin 770 was investigated in non-small cell lung cancer cells .

properties

IUPAC Name

[(1R,2R,3R,11S,12R,14R,26R)-12-cyano-5,6'-dihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H42N4O10S/c1-17-9-21-10-23-24(13-41)44-25-14-51-39(48)40(22-12-27(49-5)26(46)11-20(22)7-8-42-40)15-55-38(32(44)31(43(23)4)28(21)33(47)34(17)50-6)30-29(25)37-36(52-16-53-37)18(2)35(30)54-19(3)45/h9,11-12,23-25,31-32,38,42,46-47H,7-8,10,14-16H2,1-6H3/t23-,24-,25-,31+,32+,38+,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFXHQYUWCGGLL-QWIBJBKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)C#N)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)C#N)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H42N4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecteinascidin 770

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
104
Citations
W Lowtangkitcharoen, T Chuanasa… - The Thai Journal of …, 2013 - digital.car.chula.ac.th
… We have succeeded in isolating a large amount of the stable ecteinascidin 770 (Et 770, 1) from the Thai tunicate Ecteinascidia thurstoni by pretreatment with potassium cyanide in buffer …
Number of citations: 2 digital.car.chula.ac.th
P Powan, N Saito, K Suwanborirux… - Anticancer …, 2013 - ar.iiarjournals.org
… The anoikis-sensitizing effect of ecteinascidin 770 (ET-770) was investigated in the present study in non-small cell lung cancer cells. Materials and Methods: ET-770 isolated from …
Number of citations: 18 ar.iiarjournals.org
M Tsujimoto, W Lowtangkitcharoen, N Mori… - Chemical and …, 2013 - jstage.jst.go.jp
… We report herein eleven 2′-N-acyl derivatives that were prepared from ecteinascidin 770 (Et 770: 1b) via 18,6′-O-bisallyl protected compound (4) in excellent yields. 2′-N-Acyl …
Number of citations: 11 www.jstage.jst.go.jp
R Toyoshima, N Mori, T Suzuki… - Chemical and …, 2016 - jstage.jst.go.jp
… In this paper, we report the preparation of eleven 2′-N-acyl derivatives from ecteinascidin 770 (Et 770: 1b) via 18,6′-O-bisallyl-protected compound (3) in moderate yields, most of …
Number of citations: 8 www.jstage.jst.go.jp
P Charoenwiwattanakij, J Pratuangdejkul… - … MAI JOURNAL OF …, 2018 - thaiscience.info
… In this study, the antibacterial activities of Ecteinascidin 770 (ET770) and its effects on bacterial FtsZ were determined using in vitro and in silico methods. ET770 is a semi-synthesized …
Number of citations: 2 www.thaiscience.info
P Puthongking, C Patarapanich… - Chemical and …, 2006 - jstage.jst.go.jp
… We succeeded in isolating the stable ecteinascidin 770 (1b) along with ecteinascidin 786 (1c) from the Thai tunicate, Ecteinascidia thurstoni, which was pretreated with potassium …
Number of citations: 21 www.jstage.jst.go.jp
P Saktrakulkla, S Toriumi, M Tsujimoto… - Bioorganic & medicinal …, 2011 - Elsevier
… marine animals, we were able to isolate ecteinascidin 770 (1b) on a large scale … ecteinascidin 770 (1b). We have reported the preparation 6′-O-acyl derivatives of ecteinascidin 770 …
Number of citations: 14 www.sciencedirect.com
N Daikuhara, Y Tada, S Yamaki, K Charupant… - Tetrahedron …, 2009 - Elsevier
… with those of renieramycin M (3a) and ecteinascidin 770 (4a). These compounds are the first … products isolable in gram scale are ecteinascidin 770 (4a)3, 7 and renieramycin M (3a).4, 8 …
Number of citations: 48 www.sciencedirect.com
VH Le, M Inai, RM Williams, T Kan - Natural product reports, 2015 - pubs.rsc.org
… According to the protocol reported by Corey, conversion to keto-lactone 85 and Pictet–Spengler reaction furnished ecteinascidin 770. Finally, conversion from the aminonitrile to the …
Number of citations: 152 pubs.rsc.org
W Lowtangkitcharoen - 2013 - Chulalongkorn University
Number of citations: 0

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